molecular formula C22H13ClF3NS B3036313 3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 339102-62-4

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No. B3036313
CAS RN: 339102-62-4
M. Wt: 415.9 g/mol
InChI Key: VDLOKWPLUQOAJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline core and phenyl rings would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the trifluoromethyl group could potentially undergo reactions involving the breaking of the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and trifluoromethyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

  • Structural and Spectroscopic Characterization : A study conducted by Wazzan et al. (2016) focused on the structural parameters of similar quinoline derivatives, employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. They analyzed FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra, providing insights into the molecular structure and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

  • Synthesis of Novel Derivatives : Research by Awad et al. (1991) involved the synthesis of novel thienoquinoline derivatives, which could potentially provide insights into the applications of similar quinoline compounds in pharmaceutical and chemical industries (Awad, Abdel-rahman, & Bakhite, 1991).

  • Optical Properties and Thin Film Applications : Zeyada et al. (2016) studied the structural and optical properties of quinoline derivative thin films. They analyzed the optical properties based on spectrophotometer measurements, which could have implications for materials science and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Potential Antimicrobial Properties : Kumar and Kumar (2021) synthesized new quinoline derivatives and evaluated their antimicrobial activity. Their findings suggest potential uses of quinoline derivatives in developing antimicrobial agents (Kumar & Kumar, 2021).

  • Photovoltaic Applications : Research on the photovoltaic properties of quinoline derivatives by Zeyada et al. (2016) explored their use in organic-inorganic photodiode fabrication. This indicates potential applications in solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-17-10-8-14(9-11-17)19-12-15-4-1-2-7-20(15)27-21(19)28-18-6-3-5-16(13-18)22(24,25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOKWPLUQOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176471
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

CAS RN

339102-62-4
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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